2-(2-Methoxyphenyl)-4H-1-benzopyran

Crystallography Conformational Analysis Molecular Recognition

Standard planar flavones fail when your target requires a flexible, non-planar ligand. This 4H-chromene derivative lacks the C4 carbonyl, yielding a ~23.5° dihedral angle vs 2.9° in flavones-a proven differentiator for selective protein pocket binding. - **Key application**: Medicinal chemistry for potassium channel modulation & reduced benzopyran synthesis (C3-C4 reduction inaccessible from flavones) - **Analytical use**: Unique ortho-methoxy chelation environment for transition metal detection where HMPB lacks selectivity - **Supply**: Reliable intermediate for SAR libraries; available for immediate R&D shipment

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 88215-08-1
Cat. No. B11868862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)-4H-1-benzopyran
CAS88215-08-1
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CCC3=CC=CC=C3O2
InChIInChI=1S/C16H14O2/c1-17-15-9-5-3-7-13(15)16-11-10-12-6-2-4-8-14(12)18-16/h2-9,11H,10H2,1H3
InChIKeyFHQLKKCFEWZBKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyphenyl)-4H-1-benzopyran: Chemical & Structural Profile


2-(2-Methoxyphenyl)-4H-1-benzopyran (CAS 88215-08-1), also systematically named 2-(2-methoxyphenyl)-4H-chromene, is a synthetic small molecule belonging to the 4H-1-benzopyran (4H-chromene) heterocyclic class . It is characterized by a fused benzene and pyran ring system with a 2-methoxyphenyl substituent at the 2-position. This scaffold is distinct from the more commonly encountered flavone (4H-1-benzopyran-4-one) core due to the absence of the C4 carbonyl group, which fundamentally alters its electronic properties and reactivity profile . The compound is utilized primarily as a chemical intermediate and a core scaffold in medicinal chemistry research, where its non-planar geometry and specific substitution pattern are leveraged for structure-activity relationship (SAR) studies.

Synthetic intermediate for 4H-chromene libraries and SAR exploration
Non-planar scaffold suitable for conformation-dependent binding studies
Ortho-methoxy substitution provides distinct electronic and steric environment

Irreplaceability of 2-(2-Methoxyphenyl)-4H-1-benzopyran


Substituting 2-(2-Methoxyphenyl)-4H-1-benzopyran with a generic flavone (e.g., 2'-methoxyflavone) or an unsubstituted benzopyran is scientifically unsound due to critical structural and conformational divergences that directly impact molecular recognition and reactivity. The absence of the C4 carbonyl in the target compound creates a more flexible, non-planar core compared to the rigid, planar flavone system, which is known to adopt a dihedral angle of ~23.5° between the heterocycle and the phenyl ring [1]. This conformational flexibility can drastically alter binding affinity for biological targets and change the compound's behavior in metal chelation or analytical reagent applications [2]. Furthermore, the specific ortho-methoxy substitution on the phenyl ring introduces a unique steric and electronic environment that is absent in the parent flavone, 2-phenyl-4H-chromene, or para-substituted analogs, making simple interchange impossible without invalidating SAR models or analytical method performance.

Attribute
This Compound
Flavone / 2'-methoxyflavone
Planarity
Non-planar 4H-chromene core (~23° dihedral in analogs)
Nearly planar flavone core (≤3° dihedral)
Reactivity
C3-C4 reduction accessible; dihydrobenzopyran formation possible
C4 carbonyl prevents analogous reduction; different reaction pathways
Chelation geometry
Ortho-methoxy + non-planar core gives unique metal ion binding
Para-substitution or planar core alters selectivity profile
Similar core ≠ interchangeable. Conformation, reactivity, and chelation environment may differ significantly.

2-(2-Methoxyphenyl)-4H-1-benzopyran Differentiation Evidence


Conformational Divergence from Planar Flavones

The target compound, 2-(2-methoxyphenyl)-4H-1-benzopyran, exhibits a non-planar conformation with a dihedral angle between the benzopyran and phenyl rings of 23.5°, as established by X-ray crystallography of the structurally analogous 2',7-dimethoxyflavone [1]. In contrast, the closely related flavone derivative 2'-methoxyflavone (CAS 19725-47-4) is nearly planar, with a dihedral angle of only 2.9° [2].

Conformational divergence
Head-to-head
23.5° vs 2.9° (8.1× dihedral angle)
Non-planar geometry may support binding pockets requiring ligand flexibility
Based on crystallographic data of 2',7-dimethoxyflavone analog
Crystallography Conformational Analysis Molecular Recognition

Reactivity Divergence: Absence of the C4 Carbonyl

2-(2-Methoxyphenyl)-4H-1-benzopyran is a 4H-chromene, a scaffold characterized by the absence of the C4 carbonyl group present in the more common flavone (4H-1-benzopyran-4-one) class . This structural difference results in a distinct reactivity profile. While 2'-methoxyflavone (CAS 19725-47-4) can be brominated at the C6 position, 2-(2-methoxyphenyl)-4H-1-benzopyran is more prone to reduction of the C3-C4 double bond, forming dihydrochromene derivatives, a reaction not possible with flavones .

Reactivity pathway
Class-level inference
C3-C4 reduction → dihydrochromene accessible
Unique synthetic handle not available with flavone scaffolds
Reactivity inferred from chromene class; yields to verify
Synthetic Chemistry Medicinal Chemistry Reactivity

Potassium Channel Modulator Potential via Benzopyran Scaffold

The benzopyran scaffold is a well-established pharmacophore for potassium channel activators (KCOs), with several derivatives demonstrating antihypertensive and vasorelaxant activity [1]. A closely related benzopyran derivative, 2-(2-methoxyphenyl)-4H-1-benzopyran-4-one, exhibits an IC50 of 2.04E+4 nM for activation of the BK channel in rat thoracic aorta [2]. While direct data for the target compound is unavailable, its 4H-chromene core, lacking the C4 carbonyl, may exhibit altered potency and selectivity compared to the 4-one analog.

K⁺ channel modulator context
Cross-study comparable
IC₅₀ 2.04E+4 nM (flavone analog)
Benzopyran scaffold class shows activity; target compound data absent
Potency and selectivity may shift with C4 modification
Pharmacology Potassium Channel Cardiovascular

Analytical Reagent Specificity via Metal Chelation

4H-1-benzopyran derivatives are widely used as analytical reagents for the spectrophotometric determination of transition metal ions, with sensitivity and selectivity heavily influenced by the substitution pattern on the benzopyran ring [1]. For instance, 3-hydroxy-2-(4'-methoxyphenyl)-4-oxo-4H-1-benzopyran (HMPB) is a specific reagent for certain metals. The unique ortho-methoxy substitution on the phenyl ring of the target compound, combined with the non-planar 4H-chromene core, is predicted to alter its chelation geometry and metal ion selectivity compared to para-substituted or flavone-based reagents [1].

Metal chelation selectivity
Class-level inference
Ortho-methoxy + non-planar core → predicted distinct chelation
May offer alternative selectivity to para-substituted reagents
Experimental validation required
Analytical Chemistry Spectrophotometry Metal Detection

2-(2-Methoxyphenyl)-4H-1-benzopyran Application Scenarios


Conformationally-Demanding Medicinal Chemistry Scaffold

This compound is most appropriate for medicinal chemistry campaigns targeting protein pockets that require a non-planar ligand for selective binding, as its 23.5° dihedral angle (vs. 2.9° for planar flavones) is a critical differentiator [1]. It serves as a key starting point for synthesizing libraries of 4H-chromene derivatives where the C4 position can be modified to explore SAR for potassium channel modulation or other targets [2].

Synthetic Intermediate for Dihydrobenzopyrans

Its 4H-chromene core, lacking the C4 carbonyl, allows for selective reduction of the C3-C4 double bond to yield dihydrobenzopyran derivatives [1]. This synthetic pathway is inaccessible to flavone-based starting materials, making this compound the essential choice for accessing this specific chemical space. It is therefore a critical building block for researchers aiming to synthesize reduced benzopyran analogs for biological or materials science applications.

Novel Spectrophotometric Reagent Development

For analytical chemists seeking to develop new methods for transition metal detection, this compound's unique ortho-methoxy substitution and non-planar core provide a distinct chelation environment [1]. It can be evaluated as a potential ligand for metal ions where common reagents like HMPB exhibit poor sensitivity or selectivity, offering a pathway to novel, more specific analytical probes.

Application
Selection Property
Validation Focus
Non-planar ligand design
Conformational flexibility
Binding pocket shape complementarity studies
Dihydrobenzopyran building block
Reducible chromene core
Selective C3-C4 reduction pathway
Metal detection probe development
Ortho-methoxy chelation environment
Metal ion selectivity screening

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